molecular formula C20H23N5O4S B2868620 Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 872996-34-4

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2868620
CAS RN: 872996-34-4
M. Wt: 429.5
InChI Key: OBYUDJWAZLKNJI-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel pyridazine and triazolo derivatives involve complex organic synthesis routes starting from specific precursors. For instance, a study by El‐Kazak and Ibrahim (2013) demonstrates the synthesis of novel polynuclear pyrido and thiazolo triazolo derivatives starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, showcasing a method for creating complex molecules with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

Compounds synthesized from similar precursors have been evaluated for their antimicrobial properties. The study by Bektaş et al. (2007) involves the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Ability

Shakir et al. (2017) explored the antioxidant capabilities of new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives, highlighting the potential of these compounds as antioxidants with higher activity than ascorbic acid in certain cases (Shakir, Ali, & Hussain, 2017).

Novel Heterocyclic Compounds Synthesis

Research on the synthesis of diverse trifluoromethyl heterocycles from a single precursor by Honey et al. (2012) shows the versatility of certain precursors in generating a wide range of heterocyclic compounds, which could include derivatives similar to the one (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

methyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-4-15(20(27)29-3)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)13-5-7-14(28-2)8-6-13/h5-10,15H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYUDJWAZLKNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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